![molecular formula C21H19N3O2S B2872512 N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 933211-76-8](/img/structure/B2872512.png)
N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
“N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives involves various methods . For instance, treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform gives 5-arylthiazoles . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) to provide thiazoles .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Chemical Reactions Analysis
Thiazole derivatives undergo various chemical reactions . For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects against prostate cancer cells .
Antimicrobial Activity
Antitumor and Cytotoxic Activity
Anti-Inflammatory and Analgesic Properties
Antifungal Activity
Mechanism of Action
Target of Action
The primary target of N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital molecule in energy metabolism.
Mode of Action
It is known that the compound has a strong affinity for the active site of the pantothenate synthetase, leading to the inhibition of the enzyme . This interaction disrupts the normal function of the enzyme, thereby affecting the metabolic processes of the Mtb.
Biochemical Pathways
The inhibition of Pantothenate synthetase affects the biosynthesis of coenzyme A, a key molecule involved in various metabolic pathways, including the Krebs cycle and fatty acid synthesis . The disruption of these pathways leads to a decrease in energy production and other downstream effects that are detrimental to the survival of the Mtb.
Pharmacokinetics
It is known that the compound has been designed and synthesized with in silico admet prediction , suggesting that it has favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These properties impact the bioavailability of the compound, influencing its effectiveness as a drug.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of Pantothenate synthetase, leading to the disruption of coenzyme A biosynthesis . This disruption affects various metabolic processes, leading to the death of the Mtb. The compound has shown significant activity against Mtb, with IC50 values in the low micromolar range .
Future Directions
Thiazole derivatives, including “N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide”, have a wide range of biological activities, making them promising candidates for drug development . Future research could focus on the design and synthesis of novel thiazole derivatives with improved biological activities and lesser side effects .
properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-3-26-18-12-8-7-11-16(18)22-20(25)19-14(2)24-13-17(23-21(24)27-19)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYLRDDMVQPPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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